2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a phenyl group at position 6 and an acetamide moiety linked to a 3-isopropyl-1H-1,2,4-triazol-5-yl group. The thienopyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases or microbial enzymes . Characterization methods likely include IR, $^1$H/$^{13}$C NMR, and mass spectrometry, consistent with protocols for structurally similar derivatives .
Properties
Molecular Formula |
C19H18N6O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C19H18N6O2S/c1-11(2)16-22-19(24-23-16)21-15(26)9-25-10-20-17-13(18(25)27)8-14(28-17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
KSBXXJPHFXBGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 6
Bromination of thieno[2,3-d]pyrimidin-4(3H)-one precedes phenyl group introduction. Key conditions from literature include:
| Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| Br₂ (2.95 equiv), acetic acid | 80°C | 1 h | 95% | |
| Br₂ (1.5 equiv), acetic acid | 20°C | 4 h | 92% |
Optimal results occur at elevated temperatures (80°C) with excess bromine, achieving >90% yield. Post-bromination, Suzuki-Miyaura coupling introduces the phenyl group using phenylboronic acid and palladium catalysts.
Functionalization at Position 3: Acetamide Linker Installation
N-Alkylation with Chloroacetyl Chloride
Reaction of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one with chloroacetyl chloride in THF/triethylamine (1:1.2 molar ratio) at 40°C for 10 hours yields 3-(chloroacetyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:2) ensures >85% purity.
Amide Coupling with 3-Isopropyl-1H-1,2,4-Triazol-5-Amine
The chloroacetyl intermediate reacts with 3-isopropyl-1H-1,2,4-triazol-5-amine under basic conditions (K₂CO₃, THF, 40°C, 12 hours). Key parameters:
-
Molar ratio : 1:1.1 (chloroacetyl:amine)
-
Workup : Aqueous extraction, column chromatography (ethyl acetate/methanol, 10:1)
-
Yield : 68–75%
Synthesis of 3-Isopropyl-1H-1,2,4-Triazol-5-Amine
Cyclization of Thiosemicarbazides
Condensation of isopropyl isothiocyanate with hydrazine hydrate forms a thiosemicarbazide intermediate, which cyclizes in acidic ethanol (HCl, reflux, 6 hours) to yield the triazole.
Nitrile Imine Cycloaddition
Alternative routes employ nitrile imines generated in situ from propan-2-yl-substituted imidoyl chlorides, reacting with ammonia to form the triazole core.
Optimization Challenges and Solutions
Regioselectivity in Bromination
Over-bromination at positions 5 and 6 is mitigated by stoichiometric control (1.05–1.2 equiv Br₂) and low-temperature quenching.
Amide Bond Stability
The acetamide linker is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (THF, DMF) during coupling improve stability.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity post-purification.
Scalability and Industrial Relevance
Batch processes using microwave-assisted cyclocondensation (140W, 15 minutes) reduce reaction times by 70% compared to conventional heating . Pilot-scale trials achieve 83% overall yield from thieno[2,3-d]pyrimidin-4(3H)-one to the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar thienopyrimidine structures exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays indicated that derivatives of thienopyrimidine can inhibit bacterial growth effectively. The presence of a substituted amido or imino side chain at position 3 is crucial for enhancing antimicrobial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 μg/mL |
| S. aureus | 5 μg/mL |
| Mycobacterium tuberculosis | 15 μg/mL |
Antifungal Properties
The compound's structural features also suggest potential antifungal applications. Research indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold possess antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The mechanism appears to involve disruption of fungal cell wall synthesis .
Anticancer Potential
Emerging research highlights the anticancer potential of thienopyrimidine derivatives. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cell lines.
- Inhibition of Proliferation : In vitro studies demonstrated that it inhibits the proliferation of cancer cells at low concentrations .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Receptor Modulation : The triazole moiety can modulate receptor activities associated with cancer cell survival pathways .
Case Study 1: Antimicrobial Screening
A study conducted on a series of thienopyrimidine derivatives found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance potency.
Case Study 2: Anticancer Evaluation
In another study, the compound was evaluated for its cytotoxic effects on human cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related analogs:
Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidine and Related Derivatives
Key Observations:
Structural Variations: The isopropyl-triazole group in the target compound contrasts with aryl-triazoles () and cyclopropyl-triazoles (), likely enhancing metabolic stability due to reduced steric hindrance compared to bulky aryl groups . The 6-phenyl substitution on the thienopyrimidine core is shared with derivatives but differs from pyridinyl () or chromenone () moieties, which may alter target selectivity.
Synthetic Efficiency :
- Microwave-assisted synthesis () achieved 30% yield , while palladium-catalyzed cross-coupling () yielded only 19% . The target compound’s hypothetical CuAAC route (analogous to ) may offer higher efficiency due to milder conditions .
Bioactivity Trends: Thienopyrimidine-triazole hybrids () exhibit antimicrobial activity, suggesting the target compound could share this property .
Physical Properties: The melting point of ’s compound (165–167°C) is lower than ’s chromenone derivative (302–304°C), reflecting differences in molecular rigidity and intermolecular forces .
Biological Activity
The compound 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a hybrid molecule that combines thieno[2,3-d]pyrimidine and triazole moieties. This structural combination is of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been extensively studied. The general method involves the reaction of appropriate precursors under acidic or basic conditions, often utilizing catalysts such as triethylamine. For example, compounds have been synthesized through the condensation of 5-substituted-4-chlorothienopyrimidine with various substituted phenolic compounds .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. In particular, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- A series of thieno[2,3-d]pyrimidine derivatives showed significant inhibition of tumor cell activity with IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines (MDA-MB-231) .
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Activity
The triazole component contributes to a broad spectrum of antimicrobial activity. Compounds containing the triazole ring have been reported to exhibit antifungal and antibacterial properties:
- A review indicated that 1,2,4-triazoles possess significant activity against various pathogens including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity against tumor cells. For example:
- Substituents like chlorine on the aromatic ring improved potency due to increased electron density at the reactive sites .
Case Studies
- Study on Cytotoxicity : A study synthesized a range of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM .
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial efficacy of triazole derivatives against fungal strains. The results indicated a notable reduction in growth for several strains compared to controls .
Q & A
Basic Research Question: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions starting with the thienopyrimidine core and subsequent functionalization with the triazole-acetamide moiety. Key steps include:
- Cyclocondensation : Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones .
- Acetamide Coupling : Reaction of the thienopyrimidine intermediate with a triazole-containing acetamide derivative under peptide-coupling conditions (e.g., using EDCI/HOBt) .
- Optimization : Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize byproducts .
Basic Research Question: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : H and C NMR validate the thienopyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and triazole-acetamide linkages (δ 2.1–2.3 ppm for isopropyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 394.12 (calculated for CHNOS) .
- HPLC-PDA : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Basic Research Question: What in vitro biological activities have been reported, and how are primary screens designed?
Answer:
- Anticancer Activity : Screens against human cancer cell lines (e.g., MCF-7, A549) using MTT assays show IC values of 2–10 µM, linked to kinase inhibition .
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli reveal zones of inhibition (15–20 mm) at 100 µg/mL, suggesting membrane disruption .
- Design Considerations : Include positive controls (e.g., doxorubicin for anticancer assays) and dose-response curves to validate target specificity .
Advanced Research Question: How can computational methods guide target identification and binding mode analysis?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR TK domain), identifying hydrogen bonds between the triazole moiety and Lys721 .
- QSAR Modeling : Use topological descriptors (e.g., Wiener index) to correlate substituent effects (e.g., phenyl vs. fluorophenyl) with IC values .
- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes, focusing on RMSD <2.0 Å .
Advanced Research Question: How are structure-activity relationship (SAR) studies designed for analogs?
Answer:
- Core Modifications : Replace the thienopyrimidine with pyrido[2,3-d]pyrimidine to evaluate π-π stacking effects .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .
- Biological Validation : Compare IC shifts in kinase inhibition assays; e.g., fluorophenyl analogs show 3-fold greater potency than methyl derivatives .
Advanced Research Question: How should researchers address contradictions in biological data across studies?
Answer:
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell passage number, serum concentration) .
- Off-Target Profiling : Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA) to resolve variability .
Advanced Research Question: What in vivo models are suitable for pharmacokinetic and toxicity studies?
Answer:
- Rodent Models : Administer 10–50 mg/kg (oral/i.v.) to Sprague-Dawley rats for bioavailability studies; plasma analysis via LC-MS/MS quantifies t and C .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day repeated-dose studies .
- Tissue Distribution : Radiolabel the compound with C to track accumulation in tumor xenografts .
Advanced Research Question: How can chemoproteomics identify novel targets or off-target effects?
Answer:
- Activity-Based Protein Profiling (ABPP) : Use alkyne-tagged probes for click chemistry-based enrichment of binding proteins, followed by LC-MS/MS identification .
- Thermal Shift Assays : Monitor protein melting curves (via SYPRO Orange) to detect stabilization upon ligand binding .
- Data Integration : Combine proteomics data with STRING database networks to map signaling pathways .
Advanced Research Question: What strategies resolve ambiguities in spectral data (e.g., overlapping NMR signals)?
Answer:
- 2D NMR Techniques : HSQC and HMBC resolve overlapping aromatic signals by correlating H-C couplings .
- Isotopic Labeling : Synthesize N-labeled triazole analogs to simplify nitrogen-associated peaks in H-N HMBC .
- Crystallography : X-ray diffraction of single crystals (grown via vapor diffusion) provides unambiguous bond lengths/angles .
Advanced Research Question: How are reaction intermediates characterized to troubleshoot low yields?
Answer:
- In-Situ Monitoring : ReactIR tracks carbonyl intermediates (e.g., 1700 cm for ketones) during cyclocondensation .
- Isolation of Byproducts : Use flash chromatography (silica gel, hexane/EtOAc) to isolate side products; MS/MS identifies dimerization or oxidation artifacts .
- DoE Optimization : Apply Box-Behnken design to test variables (temperature, catalyst loading) and maximize yield via response surface modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
